

TINUVIN-1130 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B1220908**

[Get Quote](#)

TINUVIN-1130: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **TINUVIN-1130**, a widely used liquid UV absorber of the hydroxyphenyl benzotriazole class. Designed for researchers, scientists, and professionals in drug development and material science, this document details the core attributes of **TINUVIN-1130**, supported by quantitative data, experimental methodologies, and visual diagrams to elucidate its mechanism and application.

Chemical Structure and Composition

TINUVIN-1130 is not a single compound but a mixture of related structures, which contributes to its liquid form and broad applicability. Its primary components are based on a hydroxyphenyl benzotriazole core, functionalized with a propionic acid-poly(ethylene glycol) ester group.

The chemical composition is a mixture of:

- 50%: β -[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid-poly(ethylene glycol) 300-ester
- 38%: Bis{ β -[3-(2-H-Benzotriazole-2-yl)-4-hydroxy-5-tert.butylphenyl]-propionic acid}-poly(ethylene glycol) 300-ester
- 12%: Polyethylene glycol 300[1][2]

CAS Number: 104810-48-2[1][3][4]

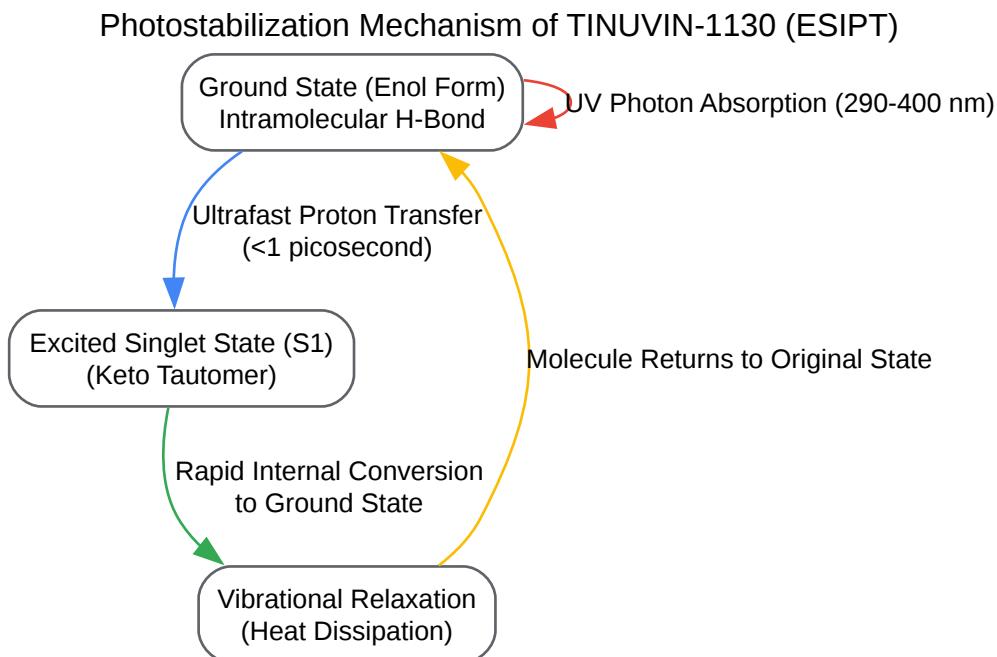
Core chemical structures in TINUVIN-1130.

Physicochemical Properties

TINUVIN-1130 is a light yellow to light amber viscous liquid.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Its physical and chemical properties are summarized in the tables below.

Table 1: General Physical and Chemical Properties

Property	Value	Test Method/Conditions	Reference(s)
Appearance	Light yellow to light amber viscous liquid	Visual	[1] [3] [4] [5]
Density	1.17 g/cm ³	@ 20 °C	[1] [3] [4]
Dynamic Viscosity	7400 mPa·s (or cps)	@ 20 °C	[1] [4] [6]
Boiling Point	166 °C	@ 0.011 kPa	[3] [7]
Flash Point	218 °C	Closed cup (ISO 2719)	[3] [7]
Vapor Pressure	0.0048 hPa	@ 25 °C (OECD Guideline 104)	[3] [7]
Partition Coefficient (log Pow)	~5.2	@ 20 °C (OECD Guideline 117)	[7]
Thermal Decomposition	> 250 °C	-	[7] [8]
Autoignition Temperature	405 °C	DIN 51794	[7]


Table 2: Solubility and Miscibility

Solvent	Miscibility (g/100g solution @ 20°C)	Reference(s)
Water	Insoluble (0.0077 g/L)	[3][9]
Butyl Carbitol	> 50	[1][4][6]
Butanol	> 50	[1][4][6]
Butyl Acetate	> 50	[1][4][6]
Ethyl Glycol	> 50	[1][4][6]
1-Methoxypropylacetate-2	> 50	[1][4][6]
Methyl Ethyl Ketone	> 50	[1][4][6]
Xylene	> 50	[1][6]
Hexanediol Diacrylate (HDDA)	> 50	[1]
Trimethylolpropane Triacrylate (TMPTA)	> 50	[1]

Mechanism of Action: UV Absorption

TINUVIN-1130 belongs to the hydroxyphenyl benzotriazole class of UV absorbers. Its protective mechanism involves the absorption of harmful UV radiation and its subsequent dissipation as harmless thermal energy.[10] This process, known as Excited State Intramolecular Proton Transfer (ESIPT), is extremely efficient and prevents the UV energy from initiating degradation reactions within the host material.

The key structural feature enabling this is the intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring.[11]

[Click to download full resolution via product page](#)

Excited State Intramolecular Proton Transfer (ESIPT).

Experimental Protocols

The following are detailed methodologies for key experiments cited for the characterization of **TINUVIN-1130**.

UV-Visible Spectroscopy (General Protocol)

This protocol outlines the determination of the UV-Visible absorption spectrum of a substance.

- Instrument Preparation: A dual-beam UV-Vis spectrophotometer is powered on and allowed to stabilize. The appropriate light sources (deuterium for UV, tungsten/halogen for visible) are engaged.[\[12\]](#)
- Solvent Selection: A suitable solvent in which **TINUVIN-1130** is soluble and which is transparent in the desired UV range (e.g., toluene, hexane, ethanol) is chosen.

- Sample Preparation: A dilute solution of **TINUVIN-1130** is prepared at a known concentration (e.g., 0.001% to 0.006% w/v).[13]
- Blank Measurement: A cuvette (typically 1 cm path length) is filled with the pure solvent. This "blank" is placed in the reference beam path of the spectrophotometer to zero the absorbance.[12][14]
- Sample Measurement: An identical cuvette is filled with the **TINUVIN-1130** solution and placed in the sample beam path.
- Spectrum Acquisition: The spectrophotometer scans the sample across the desired wavelength range (e.g., 290 nm to 450 nm).
- Data Analysis: The instrument records the absorbance at each wavelength, generating a graph of absorbance versus wavelength.[15] The Beer-Lambert Law ($A = \epsilon bc$) can be used to calculate molar absorptivity (ϵ) if the concentration (c) and path length (b) are known.

Boiling Point Determination (OECD Guideline 103)

This method determines the temperature at which the vapor pressure of a liquid equals atmospheric pressure.

- Apparatus: A boiling test tube is placed within a liquid bath for uniform heating. A thermometer or thermocouple is positioned with its sensor in close contact with the test tube wall, at the same level as the sample surface. A capillary tube, sealed about 1 cm from its lower end, is placed inside the test tube.[1]
- Procedure: The sample of **TINUVIN-1130** is placed in the test tube. The apparatus is heated slowly.
- Observation: As the temperature approaches the boiling point, a continuous stream of bubbles will emerge from the lower end of the capillary tube.[1][16]
- Measurement: The heating is stopped, and the apparatus is allowed to cool slowly. The boiling point is recorded as the temperature at which the bubble stream stops, and the liquid begins to rise into the capillary tube.[1]

Flash Point Determination (ISO 2719: Pensky-Martens Closed Cup)

This method determines the lowest temperature at which vapors of the substance will ignite.

- Apparatus: A Pensky-Martens closed cup tester is used, which consists of a brass test cup with a tightly fitting lid equipped with a stirrer and an ignition source port.[17][18]
- Sample Preparation: The test cup is filled with **TINUVIN-1130** to the specified level. The lid is secured.
- Heating: The sample is heated at a slow, constant rate while being continuously stirred.[17]
- Ignition Test: At prescribed temperature intervals, the stirring is stopped, and an ignition source (test flame) is applied into the cup's opening.[19]
- Determination: The flash point is the lowest temperature, corrected to standard atmospheric pressure, at which the application of the ignition source causes the vapor above the sample to ignite with a distinct flash inside the cup.[17][19]

Vapor Pressure Determination (OECD Guideline 104: Gas Saturation Method)

This protocol is suitable for substances with low volatility.

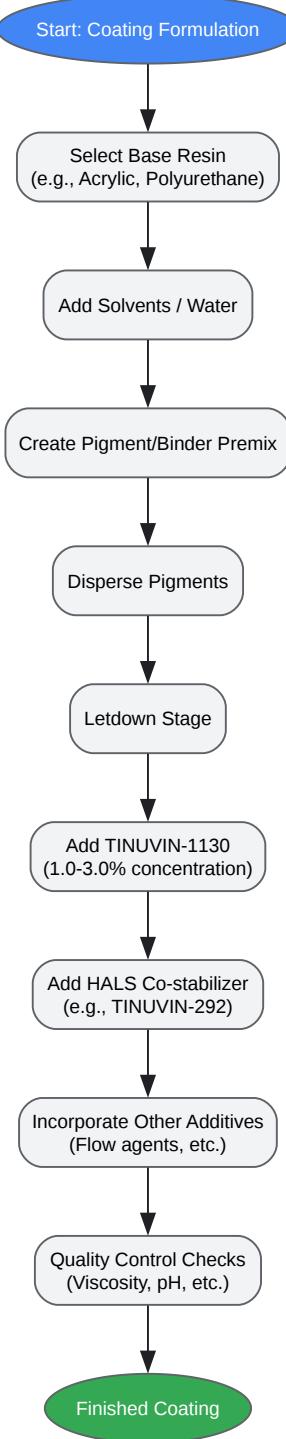
- Principle: A stream of inert gas (e.g., nitrogen) is passed through or over the **TINUVIN-1130** sample at a known, slow rate, allowing the gas to become saturated with the substance's vapor.[20]
- Apparatus: The setup includes a gas flow control system, a sample chamber maintained at a constant temperature (e.g., 25°C), and a trapping system (e.g., a cold trap or a sorbent tube).[20]
- Procedure: The inert gas is passed through the sample for a measured period. The total volume of gas is recorded. The vaporized substance is captured in the trapping system.

- Analysis: The amount of substance captured in the trap is determined analytically (e.g., by chromatography).
- Calculation: The vapor pressure is calculated from the mass of the condensed substance, the total volume of gas passed, and the molecular weight of the substance, using the ideal gas law.[20]

Partition Coefficient (n-octanol/water) (OECD Guideline 117: HPLC Method)

This method estimates the lipophilicity of a substance.

- Principle: The method correlates the retention time of a substance on a reverse-phase High-Performance Liquid Chromatography (HPLC) column with its n-octanol/water partition coefficient (Pow). Lipophilic compounds are retained longer.[5][7][10][21]
- Apparatus: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector.[21]
- Calibration: A series of reference compounds with known log Pow values are injected into the HPLC system. A calibration curve is generated by plotting the logarithm of the retention time (or capacity factor) against the known log Pow values.
- Sample Analysis: A solution of **TINUVIN-1130** is injected into the HPLC system under the same isocratic conditions. Its retention time is measured in duplicate.[7][10]
- Determination: The log Pow of **TINUVIN-1130** is determined by interpolating its retention time on the calibration curve.[7][10]

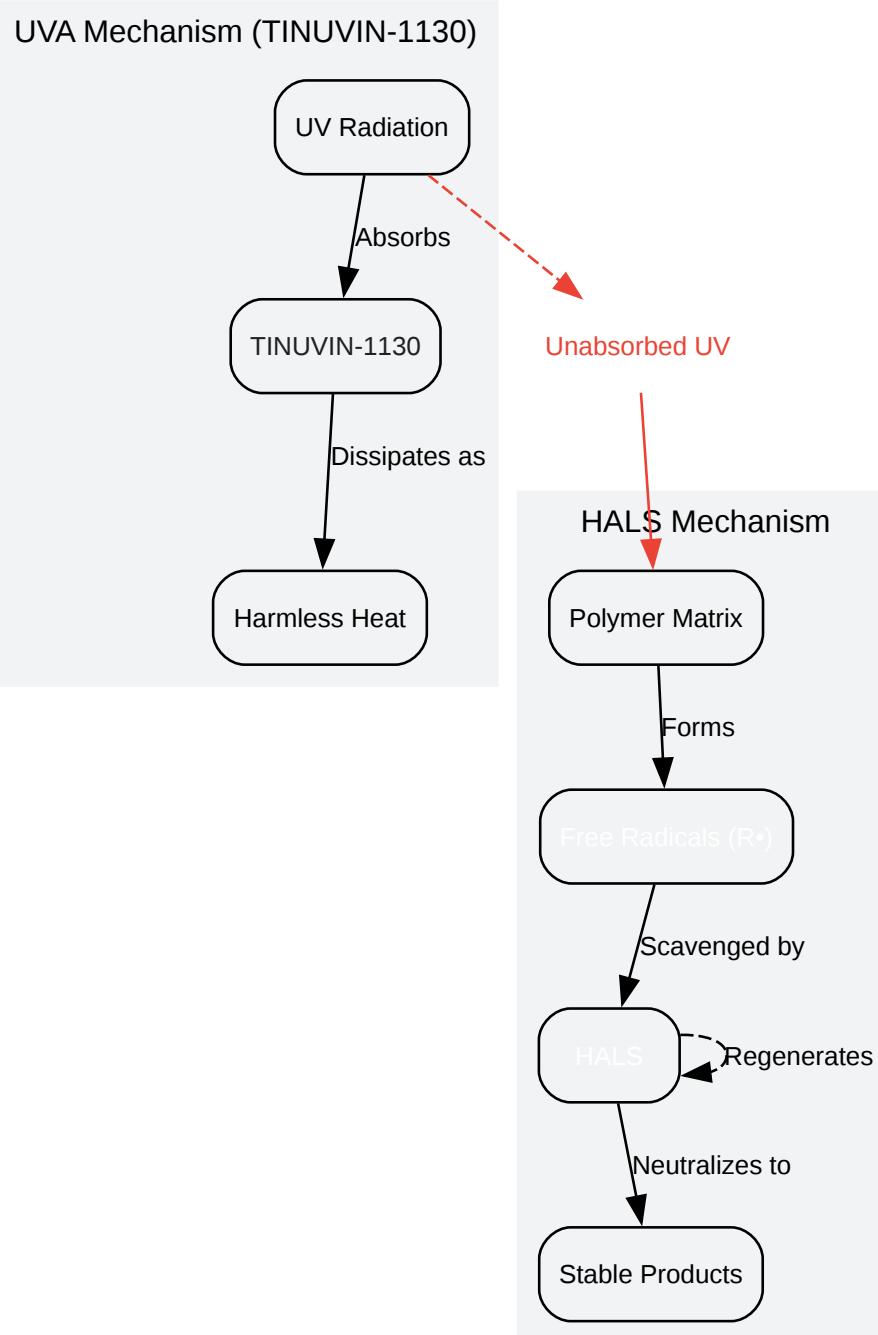

Applications and Synergistic Use

TINUVIN-1130 is a versatile UV absorber used in a wide array of applications where protection from UV degradation is critical.[11][21][22] Its liquid form and good solubility make it easy to incorporate into both solvent-borne and water-borne systems.[1][3][4][23]

Key Applications Include:

- Automotive and Industrial Coatings: Protects against gloss reduction, cracking, blistering, and color change.[5][22][24]
- Wood Coatings and Stains: Preserves the appearance of light-sensitive substrates like wood.[4][5][23]
- Plastics and Polymers: Enhances the durability and color stability of materials like polycarbonate, PVC, and PET.[24]
- Adhesives and Sealants: Improves weathering resistance and long-term performance.[17][24]

Workflow: Incorporating TINUVIN-1130 in a Coating


[Click to download full resolution via product page](#)*General workflow for coating formulation.*

Synergy with Hindered Amine Light Stabilizers (HALS)

For superior protection, **TINUVIN-1130** is frequently used in combination with a Hindered Amine Light Stabilizer (HALS) like TINUVIN-292 or TINUVIN-123.[\[1\]](#)[\[4\]](#)[\[13\]](#)[\[25\]](#)[\[26\]](#) This synergistic combination provides a more robust defense against polymer degradation.[\[6\]](#)[\[24\]](#)

- **TINUVIN-1130** (UVA): Acts as the first line of defense by absorbing most of the incident UV radiation (governed by the Beer-Lambert Law).[\[24\]](#)[\[27\]](#)
- HALS: Acts as a radical scavenger, neutralizing any free radicals that form from the UV energy that bypasses the absorber. HALS are not consumed in the process and can regenerate, providing long-term protection.[\[6\]](#)[\[24\]](#)[\[27\]](#)

Synergistic Protection: UVA and HALS

[Click to download full resolution via product page](#)*Complementary mechanisms of UVA and HALS stabilizers.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 2. oecd.org [oecd.org]
- 3. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. intertekinform.com [intertekinform.com]
- 5. oecd.org [oecd.org]
- 6. nbinno.com [nbinno.com]
- 7. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. paint.org [paint.org]
- 12. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 13. mychem.ir [mychem.ir]
- 14. agilent.com [agilent.com]
- 15. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 16. lcls laboratory.com [lcls laboratory.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. precisionlubrication.com [precisionlubrication.com]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. lcls laboratory.com [lcls laboratory.com]

- 21. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
- 22. oecd.org [oecd.org]
- 23. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 24. additivesforpolymer.com [additivesforpolymer.com]
- 25. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 26. researchgate.net [researchgate.net]
- 27. additivesforpolymer.com [additivesforpolymer.com]
- To cite this document: BenchChem. [TINUVIN-1130 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1220908#tinuin-1130-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com